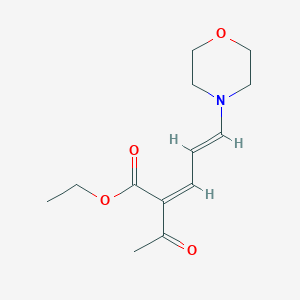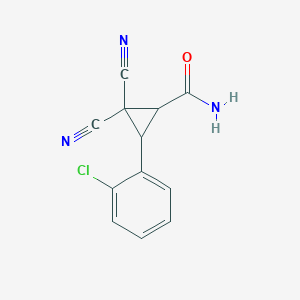
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide, also known as CPCC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
作用机制
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide reacts with ROS to form a fluorescent adduct that emits a strong fluorescence signal. The mechanism of this reaction involves the transfer of an electron from the ROS to the 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide molecule, leading to the formation of a stable adduct.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been shown to have minimal toxicity in living cells and does not interfere with cellular processes. However, its potential use as a fluorescent probe for detecting ROS in living cells may have significant implications for understanding the role of oxidative stress in various disease states.
实验室实验的优点和局限性
One of the main advantages of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide is its selectivity for ROS, which makes it a useful tool for studying oxidative stress in biological systems. However, its fluorescence signal is relatively weak compared to other fluorescent probes, which may limit its sensitivity in certain applications.
未来方向
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has the potential to be used in various scientific research applications, including the study of oxidative stress in disease states such as cancer, neurodegenerative diseases, and cardiovascular disease. Future research may focus on improving the sensitivity of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide as a fluorescent probe, as well as exploring its potential use in other applications such as drug delivery and imaging.
合成方法
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with malononitrile and cyclopropanecarboxylic acid in the presence of a base. The resulting product is a white solid that is soluble in organic solvents.
科学研究应用
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been shown to selectively react with ROS and emit a strong fluorescence signal, making it a useful tool for studying oxidative stress in biological systems.
属性
IUPAC Name |
3-(2-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-2-1-3-7(8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVJZLMWOELLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)
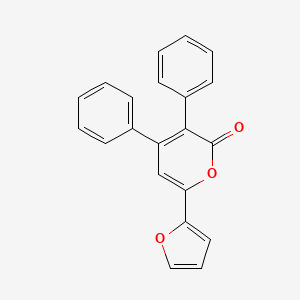


![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
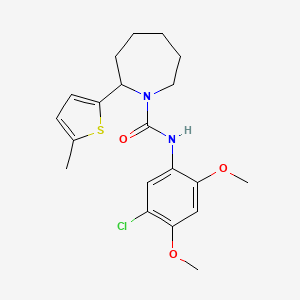
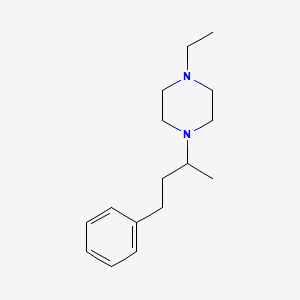
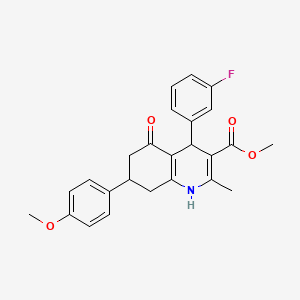
![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
